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Compound of Interest

Compound Name: ERB-196

Cat. No.: B1239775 Get Quote

The designation "ERB-196" is ambiguous and can refer to several different investigational

compounds. This guide provides a comparative analysis of the performance data available for

the most likely candidates associated with this identifier: ERB-196 (WAY-202196), an estrogen

receptor β (ERβ) agonist; Acalabrutinib (ACP-196), a Bruton's tyrosine kinase (BTK) inhibitor;

and Darovasertib (IDE196), a protein kinase C (PKC) inhibitor. Each compound has a distinct

mechanism of action and is being investigated for different therapeutic indications.

This guide is intended for researchers, scientists, and drug development professionals,

providing a structured overview of the available data, experimental methodologies, and

associated signaling pathways for each compound.

ERB-196 (WAY-202196): An Estrogen Receptor Beta
(ERβ) Agonist
ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a

highly selective agonist for the estrogen receptor β (ERβ)[1]. It exhibits a 78-fold selectivity for

ERβ over ERα[1]. Initially under development by Wyeth for inflammation and sepsis in 2004, its

development was discontinued by 2011[1].

Performance Data
Publicly available performance data for ERB-196 is limited. The primary published study

evaluated its efficacy in animal models of septic shock.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1239775?utm_src=pdf-interest
https://www.benchchem.com/product/b1239775?utm_src=pdf-body
https://www.benchchem.com/product/b1239775?utm_src=pdf-body
https://www.benchchem.com/product/b1239775?utm_src=pdf-body
https://www.benchchem.com/product/b1239775?utm_src=pdf-body
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_maxi_2019-12/A/ERB-196
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_maxi_2019-12/A/ERB-196
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_maxi_2019-12/A/ERB-196
https://www.benchchem.com/product/b1239775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric Result Model Reference

Survival Rate 83% vs. 25% (control)

Neutropenic rat model

with P. aeruginosa

infection

[2]

Survival Rate 83% vs. 0% (control)
Mouse cecal ligation

and puncture model
[2]

Mechanism of Action
Estrogens exert their effects by binding to estrogen receptors (ERs), which are nuclear proteins

that modulate gene expression[3]. ERB-196 selectively binds to and activates ERβ. In the

context of sepsis, the activation of ERβ by WAY-202196 was shown to preserve gastrointestinal

barrier function and improve outcomes in experimental models[2]. The anti-inflammatory and

pro-apoptotic functions of ERβ are thought to contribute to its protective effects[4].

Signaling Pathway
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Caption: Signaling pathway of ERB-196 (WAY-202196) via ERβ activation.
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Experimental Protocol: Sepsis Models
A key study evaluated the efficacy of WAY-202196 in two animal models of sepsis[2].

Neutropenic Rat Model:

Sprague-Dawley rats were rendered neutropenic.

Rats were challenged with a lethal dose of Pseudomonas aeruginosa.

WAY-202196 (50 mg/kg) or a vehicle control was administered daily.

Survival rates, intestinal mucosal weight, and histopathological changes were assessed.

Cecal Ligation and Puncture (CLP) Mouse Model:

BALB/c mice underwent CLP to induce sepsis.

WAY-202196 (50 mg/kg) or a vehicle control was administered in multiple oral doses.

Survival rates, intestinal epithelial integrity, systemic bacteremia, and peritoneal cytokine

levels (IL-6, TNF) were measured.
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Caption: Workflow for preclinical evaluation of WAY-202196 in sepsis models.

Acalabrutinib (ACP-196): A Bruton's Tyrosine Kinase
(BTK) Inhibitor
Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible BTK

inhibitor[5]. It is approved for the treatment of certain B-cell malignancies, including chronic

lymphocytic leukemia (CLL)[6].

Performance Data
The following table summarizes the performance of Acalabrutinib in a Phase I/II study in

patients with relapsed CLL.

Metric Result Patient Population Reference

Overall Response

Rate (ORR)
95% Relapsed CLL (n=61) [7][8]

Partial Response (PR) 85% Relapsed CLL (n=61) [7][8]

PR with

Lymphocytosis
10% Relapsed CLL (n=61) [7][8]

ORR in del(17p13.1)

patients
100%

Relapsed CLL with

del(17p13.1)
[7][8]

Mechanism of Action
Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-

binding pocket of BTK[6]. This irreversible binding inhibits BTK activity, which is a critical

component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts

downstream signaling, leading to decreased proliferation and survival of malignant B-cells[5].

Signaling Pathway
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Caption: Acalabrutinib's mechanism of action via BTK inhibition in the BCR pathway.

Experimental Protocol: Phase I/II CLL Study
The efficacy and safety of acalabrutinib were evaluated in a multicenter, open-label, Phase I/II

study in patients with relapsed CLL[7][8].

Eligibility: Patients with relapsed CLL/SLL who required treatment and had received at least

one prior therapy.
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Study Design:

Phase I (Dose Escalation): Patients received oral acalabrutinib at doses of 100 mg to 400

mg once daily.

Phase II (Dose Expansion): Patients received 100 mg twice daily.

Primary Endpoints: Safety and efficacy.

Assessments: Response rates were assessed according to the International Workshop on

Chronic Lymphocytic Leukemia (IWCLL) guidelines. Pharmacokinetics and

pharmacodynamics (BTK occupancy) were also evaluated.
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Caption: Workflow of the Phase I/II clinical trial of Acalabrutinib in CLL.

Darovasertib (IDE196): A Protein Kinase C (PKC)
Inhibitor

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1239775?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Darovasertib (IDE196) is a first-in-class inhibitor of protein kinase C (PKC) being investigated

for the treatment of metastatic uveal melanoma (MUM)[9]. Over 90% of uveal melanomas have

mutations in GNAQ or GNA11, which activate the PKC signaling pathway[9][10].

Performance Data
The following table summarizes the performance of Darovasertib, both as a monotherapy and

in combination with the cMET inhibitor Crizotinib, in patients with MUM.

Treatment Metric Result
Patient

Population
Reference

Darovasertib

Monotherapy

1-Year Overall

Survival (OS)
57%

Heavily pre-

treated MUM
[11]

Median OS 13.2 months
Heavily pre-

treated MUM
[11]

Darovasertib +

Crizotinib

Disease Control

Rate (DCR)
90%

First-line MUM

(n=20)
[10]

Overall

Response Rate

(ORR)

31%

Heavily pre-

treated MUM

(n=13 with >2

scans)

[12]

DCR 100%

Heavily pre-

treated MUM

(n=16 with >1

scan)

[12]

Mechanism of Action
Darovasertib inhibits PKC, a key enzyme in the signaling cascade downstream of

GNAQ/GNA11 mutations[9][10]. These mutations lead to constitutive activation of the PKC-

MAPK pathway, promoting cell survival and proliferation. By blocking PKC, Darovasertib aims

to halt the growth and migration of uveal melanoma cells[9][10]. The combination with

Crizotinib, a cMET inhibitor, is based on preclinical evidence of synergistic effects, as cMET

overexpression is associated with metastatic progression[9].
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Caption: Darovasertib's mechanism of action via PKC inhibition in GNAQ/GNA11-mutant uveal

melanoma.

Experimental Protocol: Phase I/II MUM Study
(NCT03947385)
This ongoing Phase I/II clinical trial is evaluating Darovasertib as a monotherapy and in

combination with other agents in patients with solid tumors, including MUM[11].

Eligibility: Patients with metastatic uveal melanoma.

Study Design: A multi-arm study including:

Darovasertib monotherapy dose escalation and expansion.

Darovasertib in combination with Binimetinib (MEK inhibitor).
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Darovasertib in combination with Crizotinib (cMET inhibitor).

Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose, and recommended

Phase II dose.

Secondary Endpoints: Overall response rate, duration of response, disease control rate,

progression-free survival, and overall survival.

Experimental Workflow
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Caption: Workflow of the multi-arm Phase I/II trial of Darovasertib in MUM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1239775?utm_src=pdf-body-img
https://www.benchchem.com/product/b1239775?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ERB-196 [medbox.iiab.me]

2. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in
experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Estrogen - Wikipedia [en.wikipedia.org]

4. mdpi.com [mdpi.com]

5. benchchem.com [benchchem.com]

6. medchemexpress.com [medchemexpress.com]

7. cancernetwork.com [cancernetwork.com]

8. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

9. oncodaily.com [oncodaily.com]

10. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma -
Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

11. ir.ideayabio.com [ir.ideayabio.com]

12. 5 Key Statistics Darovasertib (IDE196) for Melanoma - OncologyTube
[oncologytube.com]

To cite this document: BenchChem. [Benchmarking "ERB-196" Performance: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239775#benchmarking-erb-196-performance-
against-published-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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